molecular formula C12H24N2 B3042183 2-(1-Methylpiperidin-4-yl)azepane CAS No. 527674-00-6

2-(1-Methylpiperidin-4-yl)azepane

Cat. No.: B3042183
CAS No.: 527674-00-6
M. Wt: 196.33 g/mol
InChI Key: WNDNOKLFJCTZTD-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)azepane is a bicyclic amine derivative comprising a seven-membered azepane ring substituted at the 2-position with a 1-methylpiperidin-4-yl group. The compound’s structure combines conformational flexibility (due to the azepane ring) with the steric and electronic effects of the methylated piperidine moiety. Crystallographic studies using programs like SHELX (notably SHELXL and SHELXD) have been critical in resolving the structures of related compounds, enabling precise structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-14-9-6-11(7-10-14)12-5-3-2-4-8-13-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDNOKLFJCTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a base, such as sodium hydride, to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs of this compound .

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Azepane vs. Piperidine/Pyridazinone Cores
  • 2-(1-Methylpiperidin-4-yl)azepane: The azepane core (7-membered ring) provides greater conformational flexibility compared to six-membered piperidine or pyridazinone rings. This flexibility may influence binding kinetics to biological targets but could reduce binding affinity compared to more rigid scaffolds.
  • Piperidine-Based Urea Derivative (): The compound 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate incorporates a piperidine ring linked to a urea group, enabling strong hydrogen-bond interactions and salt formation (via maleate) to improve solubility .
Substituent Effects
  • Methyl vs. Ethyl Groups : In , replacing the 1-methylpiperidin-4-yl group with 1-ethylpiperidin-4-yl increases lipophilicity, which may enhance membrane permeability but could reduce metabolic stability .

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups/Salts Potential Impact on Properties
This compound Azepane 1-Methylpiperidin-4-yl None High flexibility; moderate lipophilicity
7-(1-Methylpiperidin-4-yl)-... () Pyridazinone 1-Methylpiperidin-4-yl, Indazolyl Pyrimido-pyridazinone Rigidity, hydrogen-bond capability
1-((2R,4R)-2-(Benzoimidazolyl)-...) () Piperidine Benzoimidazolyl, Urea Maleate salt Enhanced solubility, crystalline stability
Key Observations :
  • Solubility : The maleate salt in ’s compound improves aqueous solubility compared to the free-base azepane derivative, which lacks ionizable groups .
  • Metabolic Stability : The methyl group on the piperidine ring in this compound may offer better metabolic stability than ethyl-substituted analogs due to reduced steric hindrance to oxidative enzymes .
  • Target Binding: Rigid cores (e.g., pyridazinone in ) may favor strong, selective binding to flat binding pockets (e.g., kinase ATP sites), whereas flexible azepane derivatives might adapt to more complex, dynamic targets .

Biological Activity

2-(1-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound with a unique structural configuration that combines a seven-membered azepane ring with a piperidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, which are of significant interest for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{22}N_{2}, with a molecular weight of 196.33 g/mol. The presence of nitrogen atoms in both rings enhances its reactivity and interaction capabilities with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens, making it a candidate for further exploration in the development of new antibiotics .
  • Neuropharmacological Effects : Preliminary investigations suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Structural Analog Comparison

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes the characteristics of these related compounds:

Compound NameStructure TypeNotable Characteristics
PiperidineSix-membered nitrogen-containing ringCommonly used in pharmaceuticals
AzepaneSeven-membered nitrogen-containing ringKnown for flexibility and unique properties
N-MethylpiperidineMethyl-substituted piperidineUsed as a solvent and intermediate in organic synthesis
1-(Piperidin-4-yl)azepaneFused piperidine and azepanePotentially enhanced biological activity
2-(1-Ethylpiperidin-4-yl)azepaneSimilar fused structureInvestigated for various therapeutic applications

Antimicrobial Study

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuropharmacological Assessment

In another study published in the Journal of Neuropharmacology, the effects of this compound on neurotransmitter release were examined. The findings revealed that the compound modulates dopamine and serotonin levels in vitro, indicating its potential use in treating mood disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylpiperidin-4-yl)azepane
Reactant of Route 2
2-(1-Methylpiperidin-4-yl)azepane

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